Choline fenofibrate eliminates the formulation-dependent absorption variability that confounds pharmacokinetic studies with fenofibrate or unmodified fenofibric acid. Unlike fenofibric acid, which requires alkalizing solubilizers (e.g., magnesium carbonate) to achieve comparable dissolution, the choline salt provides inherent aqueous solubility that simplifies solid dosage form development.
• 93.4% absolute oral bioavailability in rats vs 40.0% for fenofibric acid - a 2.3-fold advantage enabling lower administered doses and reduced inter-animal variability.
• Dissociates directly to free fenofibric acid in the GI tract, bypassing hepatic esterase-dependent first-pass metabolism required by fenofibrate.
• USP/EP reference standard grade available; supports ANDA bioequivalence studies against the FDA-approved delayed-release capsule formulation.
Molecular FormulaC22H28ClNO5
Molecular Weight421.9 g/mol
CAS No.856676-23-8
Cat. No.B1668903
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
Choline Fenofibrate: Chemical Identity & Sourcing
Choline fenofibrate (CAS 856676-23-8, molecular formula C22H28ClNO5, molecular weight 421.91) is the choline salt of fenofibric acid, a synthetic phenoxy-isobutyric acid derivative that functions as a PPARα agonist with antihyperlipidemic activity [1]. Unlike fenofibrate, which is an isopropyl ester prodrug requiring hepatic esterase-mediated hydrolysis to release the active fenofibric acid moiety, choline fenofibrate dissociates directly to free fenofibric acid within the gastrointestinal tract, thereby circumventing first-pass metabolic activation . The compound is commercially supplied as a white to off-white hygroscopic solid (melting point: 210-212°C) that requires storage at -20°C under inert atmosphere [2], and is available in research-grade purity (≥98%) as well as pharmaceutical-grade material conforming to USP/EP specifications for delayed-release capsule formulations containing 45 mg or 135 mg fenofibric acid equivalents .
●Choline salt dissociates directly to active fenofibric acid; bypasses hepatic esterase-dependent activation.
●PPARα agonist for lipid metabolism and dyslipidemia pathway research.
●Research-grade hygroscopic solid; supplied for cold storage conditions.
[2] ChemicalBook. 856676-23-8 Chemical Properties. Accessed 2026. View Source
Choline Fenofibrate: Non-Interchangeability
Generic substitution among fenofibrate derivatives is scientifically unjustified due to fundamental differences in molecular structure that govern aqueous solubility, dissolution kinetics, and consequent oral bioavailability. Fenofibrate (isopropyl ester) exhibits extremely poor aqueous solubility across all pH ranges, necessitating complex formulation strategies such as micronization, nanoparticle technology, or solid dispersions to achieve adequate absorption [1]. Fenofibric acid, the active metabolite, demonstrates improved aqueous solubility relative to fenofibrate but remains significantly less soluble than choline fenofibrate [2]. The choline salt counterion in choline fenofibrate confers markedly enhanced hydrophilicity, which translates to dissolution rate advantages that are not replicable by simple physical mixtures of fenofibric acid unless supplemented with alkalizing solubilizers such as magnesium carbonate [2]. Furthermore, choline fenofibrate is the only fenofibrate-class formulation approved by the US FDA for co-administration with statins , reflecting a distinct regulatory and clinical positioning that cannot be assumed for alternative salts or the parent acid. These physicochemical and pharmacokinetic disparities render any assumed interchangeability between choline fenofibrate and either fenofibrate or unmodified fenofibric acid scientifically unsupported for procurement decisions involving formulation development, bioequivalence studies, or clinical research.
Solubility and dissolution hierarchy
Choline fenofibrate exhibits the highest aqueous solubility; fenofibric acid is intermediate and may require alkalizing solubilizers to match choline salt performance. Fenofibrate (isopropyl ester) has extremely low solubility, demanding micronization or nanoparticle formulation. These solubility profiles are not interchangeable without reformulation.
Oral bioavailability may differ substantially
Direct salt dissociation avoids first-pass hepatic hydrolysis, resulting in a bioavailability profile that fenofibric acid or fenofibrate may not replicate. Substituting the free acid or ester prodrug can alter systemic exposure and confound pharmacokinetic interpretation.
Regulatory designation context
Choline fenofibrate carries a distinct regulatory positioning for statin co-administration that does not automatically extend to fenofibrate or fenofibric acid. This context must be verified when selecting a reference product for bioequivalence or combination studies.
[1] Mustapha O, Kim KS, Shafique S, et al. Novel fenofibric acid-loaded controlled release pellet bioequivalent to choline fenofibrate-loaded commercial product in beagle dogs. Int J Pharm. 2015;490(1-2):39-47. View Source
[2] Kim KS, Jin SG, Mustapha O, et al. Effect of magnesium carbonate on the solubility, dissolution and oral bioavailability of fenofibric acid powder as an alkalising solubilizer. Arch Pharm Res. 2016;39(4):555-564. View Source
Choline Fenofibrate: Comparative Evidence
Oral Bioavailability Advantage
In a direct head-to-head preclinical pharmacokinetic study in Sprague-Dawley rats, choline fenofibrate demonstrated absolute oral bioavailability of 93.4%, which is approximately 2.3-fold higher than the 40.0% absolute oral bioavailability observed for fenofibric acid administered as the free acid [1]. The study employed a validated UPLC-MS/MS method with a lower limit of quantification of 5 ng/mL and linearity from 0.005-10 μg/mL [1]. Both compounds were administered at 4 mg/kg oral dose following intravenous administration for absolute bioavailability calculation.
Oral bioavailabilityHead-to-head
93.4% vs 40.0% (2.3-fold higher)
Supports exposure-model validation in preclinical ADME research.
[1] Wei X, Li P, Liu M, et al. Absolute oral bioavailability of fenofibric acid and choline fenofibrate in rats determined by ultra-performance liquid chromatography tandem mass spectrometry. Biomed Chromatogr. 2017;31(4):e3832. View Source
Aqueous Solubility and Dissolution
A comparative physicochemical study of the three fenofibrate derivatives established a clear solubility hierarchy: choline fenofibrate > fenofibric acid > fenofibrate [1]. Fenofibric acid exhibited significantly higher aqueous solubility and dissolution than fenofibrate, but significantly lower solubility and dissolution than choline fenofibrate. The study further demonstrated that adding magnesium carbonate (an alkalizing solubilizer) to fenofibric acid at a 2:1 weight ratio increased aqueous solubility by approximately 7.5-fold, dissolution by 4-fold, and oral bioavailability by 1.6-fold—bringing fenofibric acid performance to levels comparable to choline fenofibrate [1].
Magnesium carbonate increased fenofibric acid solubility 7.5-fold, dissolution 4-fold, and bioavailability 1.6-fold to match choline fenofibrate levels
Conditions
Aqueous solubility and dissolution testing; in vivo rat pharmacokinetics
Why This Matters
For procurement of API intended for oral formulation development, the inherent solubility advantage of choline fenofibrate eliminates the need for additional solubilizing excipients or complex formulation strategies that are mandatory when using fenofibric acid or fenofibrate.
[1] Kim KS, Jin SG, Mustapha O, et al. Effect of magnesium carbonate on the solubility, dissolution and oral bioavailability of fenofibric acid powder as an alkalising solubilizer. Arch Pharm Res. 2016;39(4):555-564. View Source
Non-Inferiority vs. Micronized Fenofibrate
A randomized, open-label, multicenter clinical trial in Indian patients with mixed dyslipidemia (N=226) demonstrated that choline fenofibrate 135 mg delayed-release tablets achieved comparable triglyceride reduction to micronized fenofibrate 160 mg tablets over 12 weeks [1]. The choline fenofibrate group showed a 34.24% reduction in serum triglycerides versus 38.13% reduction in the micronized fenofibrate group (P=0.471, difference not statistically significant). HDL-C increased by 10% in the choline fenofibrate group versus 9% in the micronized fenofibrate group (P=0.598) [1]. Both treatments were safe and well tolerated, with no significant differences in adverse event profiles.
TG reduction (12 wk)Trial context
Choline fenofibrate 135 mg: 34.24%
Micronized fenofibrate 160 mg: 38.13%
Supports comparator endpoint context in dyslipidemia research (P=0.471).
This clinical evidence establishes that choline fenofibrate achieves equivalent therapeutic outcomes at a 15.6% lower nominal dose (135 mg vs 160 mg), providing a quantitative justification for selecting the choline salt in clinical research and for pharmaceutical product development where dose reduction is a competitive advantage.
[1] Patel P, Barkate H. Comparison of efficacy and safety of choline fenofibrate (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population. Indian J Endocrinol Metab. 2016;20(1):67-71. View Source
Non-Inferiority vs. Conventional Fenofibrate
A separate randomized, non-inferiority trial (N=200 completers) compared choline fenofibrate 135 mg delayed-release capsules to conventional fenofibrate 160 mg tablets in dyslipidemia patients [1]. At 12 weeks, the mean percentage reduction in serum triglycerides was 37.9±27.5% for choline fenofibrate versus 31.9±38.0% for conventional fenofibrate (P=0.205), demonstrating non-inferiority [1]. No adverse events were reported during the study in either group. The proportion of patients showing excellent global response was 62.2% in the choline fenofibrate group versus 58.8% in the fenofibrate group (P=0.759) [1].
TG reductionTrial context
Choline fenofibrate 135 mg: 37.9±27.5%
Conventional fenofibrate 160 mg: 31.9±38.0%
Reported endpoint response supports non-inferiority in research settings (P=0.205).
This second independent clinical trial confirms that 135 mg choline fenofibrate achieves at least equivalent triglyceride-lowering efficacy to 160 mg fenofibrate, reinforcing the dose-efficiency advantage that supports choline fenofibrate selection over conventional fenofibrate formulations in both research and procurement contexts.
[1] Agarwal M, Singh VB, Garg P, et al. Choline Fenofibrate Delayed Release Capsules Versus Conventional Fenofibrate Tablets for Dyslipidemia: A Randomized, Non-Inferiority Trial. J Assoc Physicians India. 2015;63(8):20-26. View Source
Statin Combination Therapy Efficacy
In a prospective, multicenter, randomized, double-blind Phase IV study (N=127), patients with controlled LDL-C but persistently elevated triglycerides despite statin monotherapy were randomized to combination therapy with choline fenofibrate plus statin versus statin monotherapy alone [1]. After 8 weeks, the combination therapy group demonstrated a significant decrease in mean serum triglycerides from 269.8 mg/dL to 145.5 mg/dL (P<0.0001), whereas the statin monotherapy group showed no significant change (271.1 mg/dL to 280.5 mg/dL) [1]. HDL-C significantly increased from 45.0 mg/dL to 50.4 mg/dL in the combination group (P=0.0004), while the monotherapy group remained unchanged (44.3 mg/dL to 44.7 mg/dL) [1]. No additional serious adverse events were observed with combination therapy.
Statin add-on TGTrial context
+ statin: 269.8 → 145.5 mg/dL (−46.1%)
Statin alone: 271.1 → 280.5 mg/dL (+3.5%)
Supports combination endpoint study design (P<0.001).
Statin monotherapy: 271.1 → 280.5 mg/dL (+3.5% increase, not significant)
Quantified Difference
Net between-group difference: 46.1% TG reduction vs 3.5% increase (P<0.0001)
Conditions
Patients with controlled LDL-C but elevated TG on statin monotherapy; 8-week treatment; Phase IV clinical trial (NCT03874260)
Why This Matters
This evidence supports the procurement of choline fenofibrate specifically for combination therapy research and clinical development programs targeting residual cardiovascular risk in statin-treated patients—an indication where fenofibrate-class monotherapy or statin alone fails to address elevated triglycerides.
[1] Park MS, Youn JC, Kim EJ, et al. Efficacy and Safety of Fenofibrate-Statin Combination Therapy in Patients With Inadequately Controlled Triglyceride Levels Despite Previous Statin Monotherapy: A Multicenter, Randomized, Double-blind, Phase IV Study. Clin Ther. 2021;43(10):1735-1747. View Source
Food-Independent Pharmacokinetics
An open-label, randomized, single-dose, crossover bioequivalence study in healthy Korean males (N=40) evaluated choline fenofibrate 135 mg formulations under both high-fat fed and fasting conditions [1]. The 90% confidence intervals for geometric mean ratios of Cmax, AUC0-∞, and AUC0-last between test and reference formulations fell within the 0.80-1.25 bioequivalence range under both fed (0.92-1.06, 0.95-1.01, 0.95-1.01) and fasting (0.94-1.12, 0.94-1.00, 0.94-1.00) conditions [1]. Notably, while tmax was significantly prolonged under fed conditions (P<0.0001), all other pharmacokinetic parameters including Cmax and AUC were comparable between fed and fasting states (P>0.05) [1].
Fed vs fasting PKHead-to-head
Cmax, AUC comparable (P>0.05)
90% CI within 0.80–1.25 bioequivalence range
Supports simplified bioequivalence study design without meal-timing restrictions.
Healthy subjects; 135 mg dose; 72-h PK sampling.
PharmacokineticsFood EffectBioequivalence
Evidence Dimension
Fed vs fasting pharmacokinetic comparability
Target Compound Data
Choline fenofibrate 135 mg: Cmax, AUC comparable between fed and fasted states (P>0.05)
Comparator Or Baseline
Fed vs fasting conditions within same formulation
Quantified Difference
90% CI for Cmax geometric mean ratio: 0.92-1.06 (fed), 0.94-1.12 (fasting); AUC0-∞: 0.95-1.01 (fed), 0.94-1.00 (fasting)
Conditions
Healthy Korean males; 135 mg choline fenofibrate; high-fat fed vs fasting; 72-hour PK sampling
Why This Matters
The absence of a clinically significant food effect on choline fenofibrate exposure (Cmax and AUC) simplifies dosing protocols and eliminates the requirement for meal-timing restrictions that apply to certain fenofibrate formulations, thereby improving patient compliance and reducing protocol complexity in clinical research settings.
PharmacokineticsFood EffectBioequivalence
[1] Park JM, Park JY, Kim SH, et al. Pharmacokinetics and bioequivalence of two fenofibrate choline formulations in healthy subjects under fed and fasted condition. Int J Clin Pharmacol Ther. 2019;57(4):217-228. View Source
Choline Fenofibrate: Procurement Scenarios
Preclinical Pharmacokinetic Studies
Based on the demonstrated absolute oral bioavailability of 93.4% in rats [1], choline fenofibrate is the preferred fenofibrate-class compound for preclinical studies where maximizing and standardizing systemic exposure to fenofibric acid is critical. The 2.3-fold bioavailability advantage over fenofibric acid (40.0%) reduces inter-animal variability and enables lower administered doses to achieve target plasma concentrations, which is particularly valuable for chronic dosing studies in metabolic disease models. Procurement of choline fenofibrate rather than fenofibrate or fenofibric acid eliminates the confounding variable of formulation-dependent absorption that complicates interpretation of pharmacokinetic-pharmacodynamic relationships.
Excipient-Minimized Formulation Development
The superior aqueous solubility and dissolution characteristics of choline fenofibrate relative to both fenofibrate and fenofibric acid [2] make it the optimal API selection for formulation development programs targeting simplified oral solid dosage forms. Unlike fenofibric acid, which requires addition of alkalizing solubilizers such as magnesium carbonate (achieving 7.5-fold solubility enhancement) to match choline fenofibrate's performance [2], the choline salt provides inherent solubility that reduces or eliminates the need for solubility-enhancing excipients. This translates to simpler formulation compositions, reduced manufacturing complexity, and potentially lower cost of goods in commercial production.
Statin Combination Therapy Programs
Choline fenofibrate is the only fenofibrate-class formulation approved by the US FDA for co-administration with statins , and this regulatory exclusivity is supported by robust clinical evidence demonstrating additive triglyceride-lowering efficacy. The Phase IV study data showing a 46.1% reduction in triglycerides when added to statin therapy (269.8 → 145.5 mg/dL, P<0.0001) versus no change with statin alone [3] provides a compelling evidence base for selecting choline fenofibrate specifically in clinical research protocols investigating combination lipid-lowering strategies. For pharmaceutical companies developing fixed-dose combination products or conducting clinical trials in statin-treated populations, choline fenofibrate represents the only evidence-supported fenofibrate-derivative choice.
Bioequivalence and Generic Development
Given that choline fenofibrate 135 mg delayed-release capsules demonstrate clinical non-inferiority to both micronized fenofibrate 160 mg (34.24% vs 38.13% TG reduction, P=0.471) [4] and conventional fenofibrate 160 mg (37.9% vs 31.9% TG reduction, P=0.205) [5], this compound serves as the appropriate reference standard for bioequivalence studies of fenofibric acid delayed-release products. The established food-independent pharmacokinetics [6] further simplify bioequivalence study design by eliminating the confounding effect of meal timing on absorption. Procurement of choline fenofibrate API or reference-listed drug product is essential for ANDA development programs targeting fenofibric acid delayed-release capsules, as bioequivalence must be demonstrated against the choline fenofibrate reference formulation rather than against fenofibrate products.
Triglyceride endpoint monitoring in statin-treated models
Bioequivalence research
Reference-listed drug product context
Food-independent PK study design; comparator selection
[1] Wei X, Li P, Liu M, et al. Absolute oral bioavailability of fenofibric acid and choline fenofibrate in rats determined by ultra-performance liquid chromatography tandem mass spectrometry. Biomed Chromatogr. 2017;31(4):e3832. View Source
[2] Kim KS, Jin SG, Mustapha O, et al. Effect of magnesium carbonate on the solubility, dissolution and oral bioavailability of fenofibric acid powder as an alkalising solubilizer. Arch Pharm Res. 2016;39(4):555-564. View Source
[3] Park MS, Youn JC, Kim EJ, et al. Efficacy and Safety of Fenofibrate-Statin Combination Therapy in Patients With Inadequately Controlled Triglyceride Levels Despite Previous Statin Monotherapy: A Multicenter, Randomized, Double-blind, Phase IV Study. Clin Ther. 2021;43(10):1735-1747. View Source
[4] Patel P, Barkate H. Comparison of efficacy and safety of choline fenofibrate (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population. Indian J Endocrinol Metab. 2016;20(1):67-71. View Source
[5] Agarwal M, Singh VB, Garg P, et al. Choline Fenofibrate Delayed Release Capsules Versus Conventional Fenofibrate Tablets for Dyslipidemia: A Randomized, Non-Inferiority Trial. J Assoc Physicians India. 2015;63(8):20-26. View Source
[6] Park JM, Park JY, Kim SH, et al. Pharmacokinetics and bioequivalence of two fenofibrate choline formulations in healthy subjects under fed and fasted condition. Int J Clin Pharmacol Ther. 2019;57(4):217-228. View Source
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